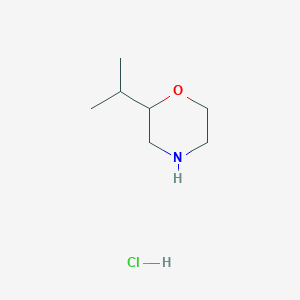

2-Isopropylmorpholine hydrochloride

説明

The research on 2-Isopropylmorpholine hydrochloride and its derivatives spans various aspects of chemical synthesis and pharmacological properties. While the specific compound "2-Isopropylmorpholine hydrochloride" is not directly mentioned in the provided papers, the studies do involve morpholine derivatives and their respective chemical and pharmacological characteristics, which can be extrapolated to understand the broader class of compounds that 2-Isopropylmorpholine hydrochloride belongs to.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest due to their potential pharmacological properties. For instance, the synthesis of indeloxazine hydrochloride, a compound structurally related to morpholine, was achieved through a practical method involving preferential crystallization and a catalytic amount of base in methanol . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was accomplished via amination and cyclization in a nonproton polar solvent, followed by acidification, yielding an 82.7% success rate . These methods highlight the versatility and efficiency of synthetic approaches for morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives plays a crucial role in their pharmacological effects. For example, the conformational locking of the OCHCHN chain in a morpholine ring, as seen in 2-(p-Nitrophenyl)-4-isopropylmorpholine, results in the loss of beta-receptor blocking activity, which is present in its non-cyclic analog . This demonstrates the importance of molecular conformation in drug activity.

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be influenced by their molecular structure. The mass spectra of isopropyl 2-hydroxychlorocarbanilate, a related compound, show a preferential ortho intramolecular rearrangement, indicating an 'ortho effect' during fragmentation . This suggests that the position of substituents on the morpholine ring can significantly affect the chemical reactions and pathways that these molecules undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are closely tied to their structure and synthesis. The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride and its confirmation by IR and 1H NMR indicate the importance of these analytical techniques in determining the properties of such compounds . Additionally, the benign synthesis of substituted isoxazolines under ultrasound irradiation demonstrates the potential for environmentally friendly and efficient production methods for related compounds .

科学的研究の応用

Phosphorus-Containing Polymers in Biomedical Applications

Phosphorus-containing organic materials have garnered interest for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for various biomedical applications, including dentistry, regenerative medicine, and drug delivery systems. The focus on materials like the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, which shares structural similarities with phospholipid groups, highlights the potential of phosphorus-containing compounds in creating biomimetic materials for medical applications (Monge et al., 2011).

Organophosphorus Toxicants and Serine Hydrolase Targets

The toxicology of organophosphorus (OP) compounds, including insecticides and chemical warfare agents, has traditionally been associated with acetylcholinesterase inhibition. However, recent research expands the scope to include various serine hydrolases as potential toxicological targets of OP compounds. This broadened perspective underscores the complex interactions between OP compounds and biological systems, suggesting that 2-Isopropylmorpholine hydrochloride could be studied for its interactions with serine hydrolases and potential applications in understanding OP toxicology (Casida & Quistad, 2005).

Safety and Hazards

特性

IUPAC Name |

2-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRUEPOMQGBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432678-91-5 | |

| Record name | Morpholine, 2-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

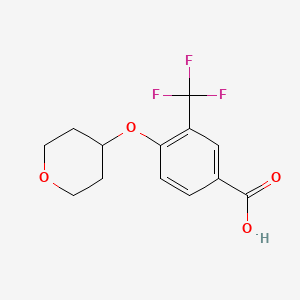

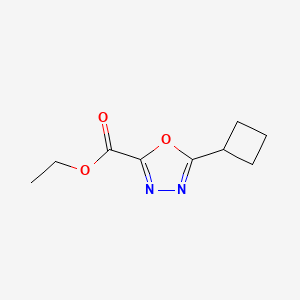

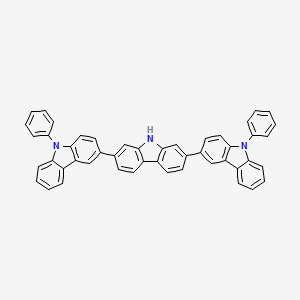

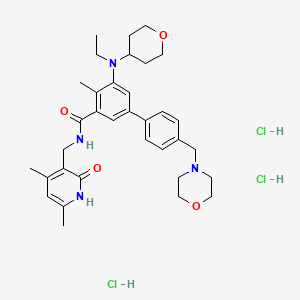

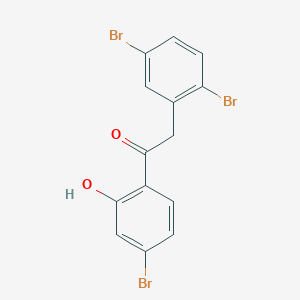

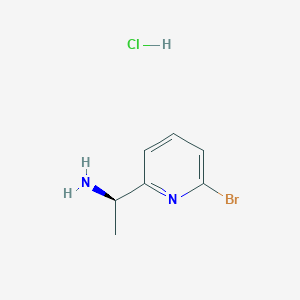

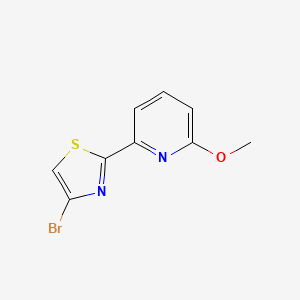

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)

![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)

![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

![Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate](/img/structure/B3027847.png)